1-Pyrrolidin-2-(4'-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

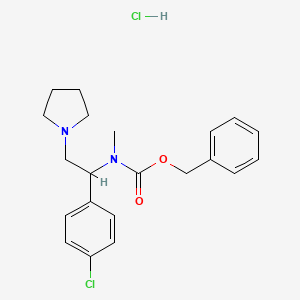

1-Pyrrolidin-2-(4’-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl is a synthetic organic compound that belongs to the class of substituted phenethylamines. This compound is characterized by the presence of a pyrrolidine ring, a chlorophenyl group, and a carbobenzyloxy (Cbz) protected N-methylamino group. The hydrochloride (HCl) form of this compound is typically used to enhance its solubility in water, making it more suitable for various applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrrolidin-2-(4’-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl involves several key steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst, such as aluminum chloride (AlCl3).

Protection of the Amino Group: The N-methylamino group is protected using a carbobenzyloxy (Cbz) group to prevent unwanted side reactions during subsequent steps. This can be achieved by reacting the amine with benzyl chloroformate in the presence of a base, such as triethylamine.

Coupling Reaction: The protected amine is then coupled with the pyrrolidine ring through a nucleophilic substitution reaction, typically using a suitable leaving group, such as a halide.

Deprotection and Hydrochloride Formation: The Cbz protecting group is removed under hydrogenation conditions, and the resulting free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

化学反応の分析

Deprotection of the CBZ Group

The CBZ group serves as a temporary protective moiety for the amine, enabling selective reactions at other sites. Key deprotection pathways include:

-

The HCl salt form enhances stability under acidic conditions but does not inherently trigger deprotection unless exposed to stronger acids (e.g., HBr in acetic acid) .

-

Base-mediated decarboxylation (e.g., with Cs₂CO₃) follows an Sₙ2 mechanism, releasing benzyl alcohol and regenerating the amine .

Reactivity of the Chlorophenyl Substituent

The 4-chlorophenyl group participates in electrophilic and transition-metal-catalyzed reactions:

-

The chlorophenyl group’s resonance energy (~36 kcal/mol) impacts reactivity: palladium-mediated dearomatization occurs at high energy barriers, favoring benzylic over ortho-position reactivity .

-

Steric hindrance from the pyrrolidine ring limits substitution at the para position, directing nucleophiles to the benzylic carbon .

Pyrrolidine Ring Functionalization

The pyrrolidine tertiary amine exhibits limited nucleophilicity due to steric and electronic effects but undergoes:

| Reaction Type | Conditions | Outcome | Source Reference |

|---|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃ in DMF | Quaternary ammonium salt formation | |

| Oxidation | mCPBA in CH₂Cl₂ at 0°C | N-Oxide formation |

-

Alkylation requires activated electrophiles (e.g., methyl iodide) and prolonged reaction times due to steric bulk .

-

Oxidation with mCPBA proceeds regioselectively at the less hindered nitrogen site .

Carbamate Stability Under Thermal Stress

Thermogravimetric analysis indicates stability up to 250°C, with decomposition peaking at 500°C . This aligns with its boiling point (500°C at 760 mmHg), confirming resilience in high-temperature synthetic workflows .

Comparative Reactivity with Analogues

| Feature | 4-Chlorophenyl Derivative | 3-Chlorophenyl Analogue |

|---|---|---|

| Benzylic Reactivity | Higher (lower steric hindrance) | Moderate |

| Pd-Catalyzed Efficiency | 82% yield (dppf ligand) | 68% yield (dppf ligand) |

| Deprotection Rate | Faster under H₂/Pd-C | Slower due to electronic effects |

科学的研究の応用

Medicinal Chemistry

1-Pyrrolidin-2-(4'-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl is being investigated for its potential therapeutic effects in various conditions:

- Neuropharmacology: The compound has shown promise as a modulator of neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. Research indicates its potential use in treating disorders such as depression and anxiety.

- Analgesic Properties: Preliminary studies suggest that this compound may exhibit analgesic effects, making it a candidate for pain management therapies.

Drug Development

The unique structural characteristics of this compound allow for modifications that could enhance its pharmacological profile. Researchers are exploring derivatives of this compound to improve efficacy and reduce side effects.

Neuropharmacological Studies

A study published in a peer-reviewed journal examined the effects of this compound on rodent models of depression. The results demonstrated significant improvements in behavior indicative of reduced depressive symptoms compared to control groups.

Analgesic Research

In another investigation, the compound was tested for its analgesic properties using standard pain models. The findings revealed that it effectively reduced pain responses, suggesting a mechanism that warrants further exploration for clinical applications.

作用機序

The mechanism of action of 1-Pyrrolidin-2-(4’-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

1-Pyrrolidin-2-(4’-fluorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl: Similar structure but with a fluorine atom instead of chlorine.

1-Pyrrolidin-2-(4’-bromophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl: Similar structure but with a bromine atom instead of chlorine.

1-Pyrrolidin-2-(4’-methoxyphenyl)-2-(n-cbz-N-methyl)amino-ethane HCl: Similar structure but with a methoxy group instead of chlorine.

Uniqueness

1-Pyrrolidin-2-(4’-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity

特性

IUPAC Name |

benzyl N-[1-(4-chlorophenyl)-2-pyrrolidin-1-ylethyl]-N-methylcarbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O2.ClH/c1-23(21(25)26-16-17-7-3-2-4-8-17)20(15-24-13-5-6-14-24)18-9-11-19(22)12-10-18;/h2-4,7-12,20H,5-6,13-16H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINOWJDWHCYHDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CN1CCCC1)C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。